N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide

Protecting group chemistry Solid-phase synthesis Secondary amine preparation

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide (CAS 1578235-02-5) is a bifunctional 4-nitrobenzenesulfonamide derivative bearing a branched 2-amino-2-methylpropyl substituent on the sulfonamide nitrogen. With molecular formula C₁₀H₁₅N₃O₄S and molecular weight 273.31 g·mol⁻¹, the compound integrates three pharmacophoric elements: a para-nitrophenyl ring, a sulfonamide bridge, and a terminal primary aliphatic amine.

Molecular Formula C10H15N3O4S
Molecular Weight 273.31 g/mol
Cat. No. B13070710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide
Molecular FormulaC10H15N3O4S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESCC(C)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-5-3-8(4-6-9)13(14)15/h3-6,12H,7,11H2,1-2H3
InChIKeyYWMWBGZQDSKKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide (CAS 1578235-02-5) is a bifunctional 4-nitrobenzenesulfonamide derivative bearing a branched 2-amino-2-methylpropyl substituent on the sulfonamide nitrogen . With molecular formula C₁₀H₁₅N₃O₄S and molecular weight 273.31 g·mol⁻¹, the compound integrates three pharmacophoric elements: a para-nitrophenyl ring, a sulfonamide bridge, and a terminal primary aliphatic amine . The free base is also supplied as the hydrochloride salt (C₁₀H₁₆ClN₃O₄S, MW 309.77) at 95% purity from multiple vendors, a formulation that enhances aqueous solubility and storage stability relative to the neutral form . The compound belongs to the broader class of N-alkyl-4-nitrobenzenesulfonamides—a family widely exploited as both amine protecting/activating groups in organic synthesis and as pharmacologically active scaffolds in medicinal chemistry [1].

Why Generic Substitution Fails for N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide: Positional Isomerism and Bifunctional Architecture Drive Non-Interchangeable Reactivity


Generic replacement of N-(2-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide with in-class sulfonamide analogs is scientifically unsound because two structural determinants—the para (4-) nitro position and the terminal primary aliphatic amine—produce reactivity and selectivity outcomes that cannot be replicated by ortho-nitro isomers, des-nitro analogs, or N-alkyl derivatives lacking the free amine [1]. The ortho (2-nitro) isomer shows distinct deprotection regioselectivity with thiolate nucleophiles, avoiding side reactions at the nitro group that occur with the para isomer [1]; conversely, the para isomer exhibits a tenfold higher electrochemical disproportionation rate (kdisp = 7000 vs. 700 M⁻¹·s⁻¹ for ortho), fundamentally altering its redox behavior [2]. Removal of the nitro group altogether (as in N-(2-amino-2-methylpropyl)benzenesulfonamide, CAS 87484-87-5) abolishes the electron-withdrawing activation required for efficient Mitsunobu alkylation and mild deprotection , while replacement of the amino-bearing side chain with a simple isobutyl group (N-isobutyl-4-nitrobenzenesulfonamide, CAS 89840-80-2) eliminates the bifunctional nucleophilic/electrophilic character that enables sequential derivatization of both nitrogen centers . These differences are not gradual; they are categorical, arising from the binary presence or absence of the nitro electron sink and the free amino nucleophile. The evidence below quantifies these distinctions.

Quantitative Comparative Evidence for N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide Against Closest Structural Analogs


Ortho vs. Para Nitro Position: Deprotection Regioselectivity Determines Synthetic Yield and Product Purity

In the Fukuyama–Mitsunobu amine synthesis protocol, the 4-nitro (para) isomer of N-(2-amino-2-methylpropyl)-nitrobenzenesulfonamide exhibits measurably inferior deprotection regioselectivity compared to its 2-nitro (ortho) isomer (CAS 1581094-42-9). During thiolate-mediated cleavage, nucleophilic aromatic substitution on the para-nosylate generates minor side products from competing attack at the nitro group oxygen, whereas the ortho-nosylate proceeds with exclusive attack at the sulfonamide-bearing ipso carbon [1]. This regioselectivity difference is not a matter of reaction rate but of product distribution, meaning that even with extended reaction times, the para isomer cannot achieve the same purity of the liberated secondary amine without additional chromatographic purification.

Protecting group chemistry Solid-phase synthesis Secondary amine preparation

Electrochemical Disproportionation Kinetics: Para Isomer Reacts 10× Faster Than Ortho in Self-Protonation Pathways

Cyclic voltammetry and ESR-spectroelectrochemical analysis of 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide in acetonitrile revealed a striking tenfold difference in their disproportionation rate constants. The para-substituted compound undergoes disproportionation with kdisp(para) = 7000 M⁻¹·s⁻¹, compared to kdisp(ortho) = 700 M⁻¹·s⁻¹ for the ortho isomer [1]. This kinetic divergence arises from the different stability of the electrogenerated dianion radicals: the para-nitrobenzenesulfonamide dianion radical is stable and does not undergo solvent deprotonation, whereas the ortho dianion radical abstracts a proton from acetonitrile, altering the overall reduction pathway [1]. Although this study employed the parent N-unsubstituted 2- and 4-nitrobenzenesulfonamides, the N-alkyl substitution pattern in the target compound is not expected to invert the fundamental positional effect on the nitroarene redox chemistry.

Electrochemistry Radical anion chemistry Nitroarene reduction

Terminal Primary Amine Enables Bifunctional Sequential Derivatization Lacking in N-Isobutyl Analog

N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide carries a chemically competent primary aliphatic amine (pKa ≈ 10–11 for the conjugate acid of the –C(CH₃)₂NH₂ group) that is absent in the otherwise isosteric N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) . The N-isobutyl analog terminates in a methyl group at the corresponding position (SMILES: CC(C)CNS(=O)(=O)c1ccc([N+](=O)[O-])cc1 vs. CC(C)(N)CNS(=O)(=O)c1ccc([N+](=O)[O-])cc1 for the target compound) . This structural difference is functionally decisive: the free amine permits orthogonal derivatization via amide coupling, reductive amination, sulfonylation, or Boc/Fmoc protection without perturbing the nitrobenzenesulfonamide moiety, whereas the N-isobutyl analog offers only the sulfonamide NH as a single reactive handle. Furthermore, protonation of the terminal amine at physiological or mildly acidic pH enhances aqueous solubility—a property the N-isobutyl compound cannot access through protonation-driven solubilization.

Bifunctional building block Medicinal chemistry Parallel library synthesis

Electron-Withdrawing 4-Nitro Group Activates Sulfonamide for Mitsunobu Alkylation Relative to Des-Nitro Analog

The 4-nitro substituent on the benzenesulfonamide ring serves a critical activating function by lowering the pKa of the sulfonamide N–H proton. The unsubstituted analog, N-(2-amino-2-methylpropyl)benzenesulfonamide (CAS 87484-87-5, MW 228.31), lacks this electron-withdrawing group and consequently exhibits reduced NH acidity . In the Fukuyama–Mitsunobu protocol, the nitro group enables alkylation with primary and secondary alcohols at ambient temperature in high yield by increasing the nucleophilicity of the deprotonated sulfonamide nitrogen. Without the nitro group, the sulfonamide requires more forcing conditions (elevated temperature or stronger base) for comparable alkylation efficiency, increasing the risk of competing elimination or racemization in chiral substrates. Additionally, the nitro group enables mild deprotection via nucleophilic aromatic substitution (thiolate/Meisenheimer complex pathway), an option not available for the des-nitro benzenesulfonamide [1].

Mitsunobu reaction Sulfonamide alkylation Protecting group strategy

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Storage Stability vs. Free Base for Procurement and Handling

The commercially supplied hydrochloride salt of N-(2-amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide (CAS 1578235-02-5, as registered; HCl salt: C₁₀H₁₆ClN₃O₄S, MW 309.77) offers practical handling advantages over the free base form . While most database entries list the compound under the free base CAS number, the predominant commercial form is the HCl salt at a standardized purity of 95% . Salt formation at the aliphatic amine (pKa of conjugate acid ~10–11) converts the compound from a moderately water-soluble free base to a readily soluble hydrochloride, facilitating dissolution in aqueous buffers for biological assays and enabling more straightforward handling in polar reaction media. The hydrochloride salt also confers superior long-term storage stability by reducing susceptibility to amine oxidation and atmospheric CO₂ absorption compared to the free amine form.

Salt formulation Solubility enhancement Laboratory procurement

Optimal Research and Industrial Application Scenarios for N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide Based on Quantitative Differentiation Evidence


Solid-Phase Synthesis of Secondary Amines via the Fukuyama–Mitsunobu Ns-Strategy Requiring Bifunctional Handle for On-Resin Derivatization

The target compound is uniquely suited for solid-phase secondary amine library synthesis where the free terminal amine serves as an anchoring point for resin attachment while the 4-nitrobenzenesulfonamide undergoes on-resin Mitsunobu alkylation followed by thiolate-mediated cleavage to release the secondary amine product [1]. The para-nitro isomer is preferred in this context when the nitro group's stronger electron-withdrawing effect (relative to ortho) accelerates the alkylation step, despite the minor regioselectivity penalty during deprotection being manageable through optimized thiolate stoichiometry. The bifunctional architecture eliminates the need for a separate linker moiety, reducing synthesis step count by one relative to monofunctional Ns-amide alternatives [2].

Electrochemical Mechanistic Studies of Nitroarene Reduction Pathways Exploiting the 10-Fold Enhanced Disproportionation Rate of the Para Isomer

For electrochemical and spectroelectrochemical investigations of nitrobenzenesulfonamide reduction mechanisms, the para isomer provides a kinetically distinct system with kdisp = 7000 M⁻¹·s⁻¹ and a stable dianion radical intermediate that does not undergo solvent deprotonation—in contrast to the ortho isomer (kdisp = 700 M⁻¹·s⁻¹) [1]. The N-(2-amino-2-methylpropyl) substitution introduces a protonatable side chain that can serve as an internal proton source or pH-responsive element in aqueous or mixed-solvent electrochemical studies, adding a dimension not accessible with simple N-alkyl-4-nitrobenzenesulfonamides.

Medicinal Chemistry Scaffold Diversification via Orthogonal Derivatization of Two Nitrogen Centers for Focused Library Synthesis

The compound's two chemically distinct nitrogen atoms—the sulfonamide NH and the primary aliphatic amine—enable sequential, chemoselective derivatization without protecting group manipulation [1]. In a typical diversification workflow: (i) the aliphatic amine is first derivatized via amide coupling or reductive amination; (ii) the sulfonamide NH is then alkylated under Mitsunobu conditions; (iii) the 4-nitrobenzenesulfonyl group is optionally removed or reduced to a 4-aminobenzenesulfonamide. This orthogonal reactivity is absent in N-isobutyl-4-nitrobenzenesulfonamide and in the des-nitro benzenesulfonamide analog, making the target compound the preferred choice when maximum scaffold complexity must be generated from a single building block [2].

Protecting Group for Primary Amines in Multi-Step Total Synthesis Where the Terminal Amine Serves a Dual Functional Role

When the 4-nitrobenzenesulfonyl group is employed as a protecting/activating group for a primary amine, the 2-amino-2-methylpropyl substituent in this compound enables a 'traceless' protection strategy: the sulfonamide protects and activates the amine for N-alkylation, while the terminal amine on the side chain can be independently masked (e.g., as Boc or Fmoc) and later unveiled for subsequent coupling steps [1]. After serving its dual purpose, the entire 4-nitrobenzenesulfonamide moiety is cleaved with thiolate, releasing the secondary amine product. This contrasts with simple Ns-protected primary amines (e.g., N-benzyl-4-nitrobenzenesulfonamide) that provide only one reactive center.

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